molecular formula C16H12O4S2 B5217096 2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione

2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione

Cat. No. B5217096
M. Wt: 332.4 g/mol
InChI Key: FQYURJNQBOXFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione, also known as MTDP, is a chemical compound with potential therapeutic applications. This compound has been the focus of scientific research due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione is not fully understood, but it has been proposed that it may inhibit the activity of certain enzymes involved in tumor growth and inflammation. 2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. 2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has also been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its optimal use and potential side effects.

Future Directions

For research on 2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione include investigating its potential use in combination with other chemotherapeutic agents, exploring its effects on other disease states such as neurodegenerative diseases, and optimizing its synthesis method to improve yields and purity. Further studies are also needed to elucidate the mechanism of action of 2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione and its potential side effects.
Conclusion
In conclusion, 2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione is a promising compound with potential therapeutic applications in cancer treatment and other disease states. Its unique chemical structure and biological activities make it a subject of ongoing scientific research. Further studies are needed to fully understand its mechanism of action and optimize its use in clinical settings.

Synthesis Methods

2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione can be synthesized through a multistep process involving the reaction of 2-thiophenecarboxaldehyde with malonic acid in the presence of ammonium acetate to form the intermediate product. The intermediate product is then reacted with 4-(methylthio)benzaldehyde in the presence of piperidine to form 2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. 2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has also been found to possess anti-inflammatory and antioxidant properties, which may have implications for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4S2/c1-21-11-6-4-10(5-7-11)16-19-14(17)13(15(18)20-16)9-12-3-2-8-22-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYURJNQBOXFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=CS3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Methylsulfanyl)phenyl]-5-(thiophen-2-ylmethylidene)-1,3-dioxane-4,6-dione

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